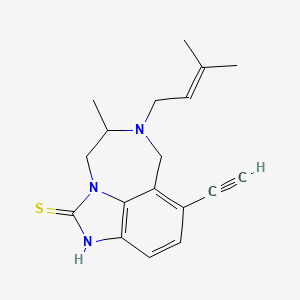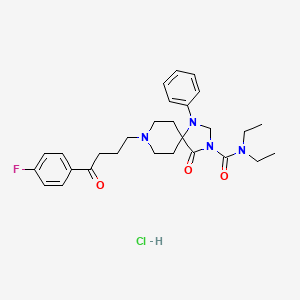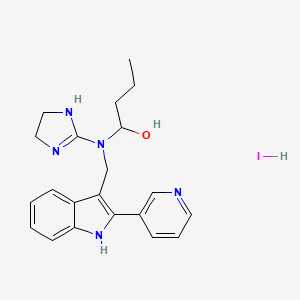
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound that features a combination of butanol, imidazole, pyridine, and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multi-step organic reactions The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling with the imidazole derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can undergo various chemical reactions, including:
Oxidation: Conversion of the butanol moiety to a ketone or aldehyde.
Reduction: Reduction of the imidazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the butanol moiety would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the indole and imidazole moieties suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The combination of different pharmacophores within the molecule may result in unique biological activities, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Wirkmechanismus
The mechanism of action of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole and imidazole moieties could facilitate binding to these targets, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other molecules that feature indole, imidazole, pyridine, or butanol moieties. Examples could include:
- **2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino)-, monohydroiodide
- **1H-Indole-3-ethanol, 1-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino)-, monohydroiodide
Uniqueness
The uniqueness of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may result in unique chemical and biological properties that are not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
77587-93-0 |
|---|---|
Molekularformel |
C21H26IN5O |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
1-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-3-yl-1H-indol-3-yl)methyl]amino]butan-1-ol;hydroiodide |
InChI |
InChI=1S/C21H25N5O.HI/c1-2-6-19(27)26(21-23-11-12-24-21)14-17-16-8-3-4-9-18(16)25-20(17)15-7-5-10-22-13-15;/h3-5,7-10,13,19,25,27H,2,6,11-12,14H2,1H3,(H,23,24);1H |
InChI-Schlüssel |
OLNNBICBSOIDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N(CC1=C(NC2=CC=CC=C21)C3=CN=CC=C3)C4=NCCN4)O.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


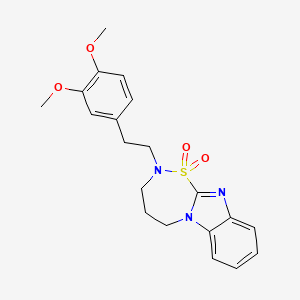


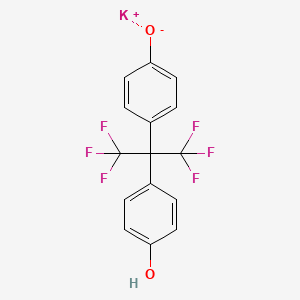
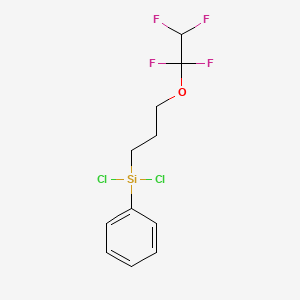

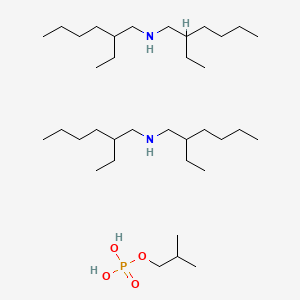
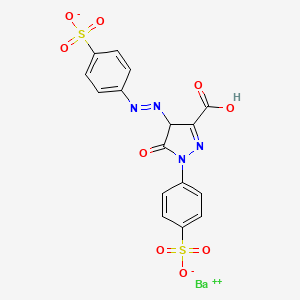
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)



